molecular formula C7H6Br2O2 B3050035 2,6-Dibromo-4-(hydroxymethyl)phenol CAS No. 2316-62-3

2,6-Dibromo-4-(hydroxymethyl)phenol

Cat. No. B3050035
CAS RN: 2316-62-3
M. Wt: 281.93 g/mol
InChI Key: UOJKSRWAJLJIOJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6Br2O2 . It has a molecular weight of 281.93 and is a powder at room temperature .


Synthesis Analysis

The synthesis of 2,6-Dibromo-4-(hydroxymethyl)phenol involves the use of phenol and N, N-diisopropylamine in dichloromethane . The reaction conditions include avoiding dust formation and using spark-proof tools and explosion-proof equipment .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-(hydroxymethyl)phenol consists of a phenol group with two bromine atoms and one hydroxymethyl group attached to the benzene ring . The InChI code for this compound is 1S/C7H6Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 .


Physical And Chemical Properties Analysis

2,6-Dibromo-4-(hydroxymethyl)phenol is a powder at room temperature . It has a melting point of 115-117 degrees Celsius .

Scientific Research Applications

Prototropy and Radical Scavenging Activity

Research on closely related Schiff bases, which include compounds like 2,6-Dibromo-4-(hydroxymethyl)phenol, has revealed their potential in exhibiting prototropy and radical scavenging activities. Such compounds have been investigated for their usage potentials as therapeutic agents and ingredients in the medicinal and food industries due to their antiradical activity (Kaştaş et al., 2017).

Synthesis and Structural Analysis

The synthesis and structural properties of derivatives of 2,6-Dibromo-4-(hydroxymethyl)phenol have been explored. These compounds are of interest due to their potential application in various fields including material science and pharmaceuticals. The structural analysis is supported by spectroscopic and computational studies, providing insights into their molecular properties (Ulaş, 2021).

Antioxidant Activity

Compounds structurally similar to 2,6-Dibromo-4-(hydroxymethyl)phenol have been synthesized and evaluated for their antioxidant properties. These studies are crucial in understanding their effectiveness as phenolic antioxidants, which can be significant in the development of new therapeutic agents (Buravlev et al., 2020).

Electrochemical Properties

Investigations into the electrochemical oxidation of related bromophenols have uncovered various monomeric and dimeric alkoxy derivatives. Such studies are important in the field of electrochemistry and can lead to applications in chemical synthesis and analysis (Markova et al., 2015).

Coordination Chemistry

The coordination chemistry of ligands derived from 2,6-bis(hydroxymethyl)phenol has been studied, particularly in the synthesis of Mn19 clusters. These studies contribute to the understanding of ligand-functionalized coordination clusters, which can have applications in material science and magnetism (Mameri et al., 2014).

DNA Binding and SOD Activity

A compound synthesized from 4-methoxy-2,6-bis(hydroxymethyl)phenol has been examined for its DNA binding properties and superoxide dismutase activities. Such studies are essential in the field of biochemistry and pharmacology, contributing to the development of new drugs and therapeutic agents (Çay et al., 2015).

Application in Resin Synthesis

Research has also focused on the synthesis of novolac resins using derivatives of 2,6-Dibromo-4-(hydroxymethyl)phenol. These resins have potential applications in the manufacturing of photosensitive compositions and printing plates (Yang et al., 2014).

Safety and Hazards

The safety information for 2,6-Dibromo-4-(hydroxymethyl)phenol indicates that it should be handled with care. The compound should be stored at room temperature . It’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

2,6-dibromo-4-(hydroxymethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJKSRWAJLJIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60547148
Record name 2,6-Dibromo-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-(hydroxymethyl)phenol

CAS RN

2316-62-3
Record name 2,6-Dibromo-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60547148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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